N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-2-4-13(5-3-12)10-16-18(26)22-19(24-23-16)27-11-17(25)21-15-8-6-14(20)7-9-15/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFWPKZKTUPVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a triazine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a sulfanyl moiety enhances its pharmacological potential. The molecular formula is , with a molecular weight of approximately 363.85 g/mol.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Salmonella typhi | 18 |
These results indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further investigation as an antibacterial agent.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The following table summarizes the enzyme inhibition data:
These findings suggest that this compound could be beneficial in developing treatments targeting these enzymes.
Case Studies and Research Findings
- Antiviral Activity : A study conducted on related triazine derivatives indicated that they possess antiviral properties against human adenoviruses (HAdV). The mechanism involved the inhibition of viral DNA replication processes, suggesting that this compound might exhibit similar activity .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests revealed that while the compound demonstrates potent biological activity, it maintains a favorable safety profile with low cytotoxicity against mammalian cell lines . This is crucial for drug development as it indicates a potential therapeutic window.
- Pharmacokinetics and Toxicology : Further investigations into the pharmacokinetics of related compounds have shown promising absorption and distribution characteristics, with minimal toxicity observed in animal models. This suggests that modifications to the structure could yield even more effective derivatives with enhanced safety profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives with triazine structures have shown cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC₅₀ values below 100 μM .
Case Study : A study synthesized a series of novel 5-substituted triazine derivatives and evaluated their anticancer activity. The most active compounds induced apoptosis in cancer cells, suggesting their potential as therapeutic agents against tumors .
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory activity through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses .
Research Findings : Molecular docking simulations indicated strong binding affinities to the active site of the enzyme, warranting further investigation into its structure-activity relationship for potential drug development .
Enzyme Inhibition Studies
In addition to its anticancer and anti-inflammatory applications, this compound has been studied for its inhibitory effects on various enzymes:
- α-glucosidase Inhibition : Compounds containing similar sulfonamide moieties have shown promise as α-glucosidase inhibitors, which are significant for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate digestion and absorption .
Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Cytotoxicity via apoptosis | , |
| Anti-inflammatory | 5-lipoxygenase inhibition | |
| α-glucosidase Inhibition | Enzyme inhibition |
Synthesis and Structure Optimization
The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. The structure has been confirmed through various analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 4-chloroaniline derivatives. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further synthesis.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Aqueous acid, reflux | N-(4-chlorophenyl)amine + 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid | |
| Basic (NaOH, KOH) | Aqueous base, reflux | Same as above |
Mechanistic Insights :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the rate influenced by electronic effects of the 4-chlorophenyl group .
Reactivity of the Sulfanyl Linker
The sulfanyl (–S–) group participates in oxidation and substitution reactions, altering the compound’s electronic profile.
Oxidation to Sulfoxide/Sulfone
Controlled oxidation converts the sulfide to sulfoxide or sulfone derivatives, enhancing polarity and potential bioactivity.
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂ | Ethanol, 25°C | Sulfoxide derivative | |
| mCPBA | Dichloromethane, 0°C | Sulfone derivative |
Nucleophilic Substitution
The sulfanyl group can be displaced by nucleophiles such as amines or thiols under mild conditions.
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 60°C | 2-(piperidin-1-yl)-N-(4-chlorophenyl)acetamide | |
| Benzylthiol | EtOH, reflux | Disulfide-linked dimer |
Functionalization of the Triazine Ring
The 5-hydroxy-1,2,4-triazin-3-yl group undergoes regioselective modifications, including alkylation and condensation.
Alkylation of the Hydroxy Group
The hydroxyl group on the triazine ring reacts with alkylating agents to form ethers.
Condensation Reactions
The triazine ring participates in cyclocondensation with carbonyl compounds or amines.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Triazolo[1,5-a]triazine derivative | |
| Benzaldehyde | Acetic acid, Δ | Schiff base-linked hybrid |
Aromatic Electrophilic Substitution
The 4-chlorophenyl group directs electrophilic substitution to the para position, though reactivity is limited due to electron-withdrawing effects.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-chloro-3-nitrobenzamide derivative | |
| SO₃/H₂SO₄ | 100°C, 4 hr | Sulfonated analog |
Stability Under Environmental Conditions
The compound’s stability is pH-dependent, with degradation observed in alkaline media due to triazine ring opening .
| pH | Temperature | Degradation Pathway | References |
|---|---|---|---|
| 2–6 | 25°C | Stable (>90% remaining after 24 hr) | |
| 8–12 | 25°C | Triazine ring hydrolysis to form amide and nitrile byproducts |
Biological Activity Modulation via Chemical Modifications
Derivatization of the sulfanyl or triazine groups enhances antimicrobial or antiviral activity, as demonstrated in structural analogs .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
(a) Triazine vs. Triazole Derivatives
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
- OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) :
(b) Pyrimidine-Based Analogues
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I): Features a diaminopyrimidine core instead of triazine. Forms intramolecular N–H⋯N hydrogen bonds (S(7) motif) and inversion dimers (R22(8) motif) in the crystal lattice, influencing solubility and stability .
Substituent Effects
(a) Acetamide Moieties
- N-(4-Methoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide :
(b) Triazine/Triazole Substituents
- Hydroxy vs. Amino Groups: The hydroxy group at position 5 in the target compound may participate in hydrogen bonding, enhancing target engagement compared to non-hydroxy analogues like OLC-12 .
- 4-Methylbenzyl vs.
(a) Antiexudative Activity
- 2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives: Exhibit anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg). The triazine-based target compound may show enhanced efficacy due to its hydroxy group’s hydrogen-bonding capacity .
(b) Antiproliferative and Antibiotic Potential
- N-(3-(4-Chlorophenyl)-1-(4-methylbenzyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide: A pyrrolidinone derivative with antiproliferative activity. Structural rigidity from the pyrrolidinone core contrasts with the flexible triazine-based compound .
- Pilicides with [1,3,4]oxadiazol-2-yl sulfanyl groups :
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide?
The compound can be synthesized via intermolecular condensation of chlorophenyl precursors with functionalized triazine intermediates. Key steps include:
- Controlled introduction of the sulfanylacetamide moiety using thiol-alkylation reactions under inert atmospheres.
- Optimization of reaction time and temperature (e.g., 60–80°C in DMF) to minimize side products .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolve absolute configuration and confirm substituent positioning (e.g., triazine ring geometry) .
- NMR spectroscopy : Use - and -NMR to verify aromatic proton environments and sulfur/amide linkages.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. How should researchers assess purity and stability during storage?
- Employ reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
- Store under argon at –20°C in amber vials to prevent oxidation of the sulfanyl group .
Q. What computational methods predict physicochemical properties (e.g., solubility, logP)?
- Use density functional theory (DFT) for electrostatic potential mapping and solubility parameter calculations.
- Validate predictions with experimental data from NIST Chemistry WebBook or PubChem .
Advanced Research Questions
Q. How can contradictions between computational modeling and crystallographic data be resolved?
- Cross-validate computational models (e.g., Gaussian-optimized geometries) with experimental X-ray data.
- Refine structures using SHELXL’s restraints for bond lengths/angles and analyze residual density maps to identify modeling errors .
Q. What experimental design principles optimize reaction yields for sulfanylacetamide derivatives?
- Apply Design of Experiments (DoE) to screen variables (e.g., reagent stoichiometry, solvent polarity).
- Use response surface methodology to identify optimal conditions, as demonstrated in flow-chemistry protocols .
Q. How to address ambiguities in electron density maps during crystallographic refinement?
- Utilize SHELXL’s TWIN and BASF commands for twinned crystals.
- Apply ADDSYM checks to detect missed symmetry and refine disordered regions with PART instructions .
Q. What strategies reconcile conflicting biological activity data across studies?
- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
- Perform dose-response curves with positive controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR binding studies) .
Methodological Tables
Table 1: Key Crystallographic Refinement Parameters (SHELXL)
| Parameter | Value/Technique | Reference |
|---|---|---|
| Residual density (Δρ) | < 0.5 eÅ (post-refinement) | |
| R-factor | < 5% (high-resolution data) | |
| Twin refinement | TWIN/BASF for non-merohedral twinning |
Table 2: Synthetic Yield Optimization (DoE Example)
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 70–75°C | +25% |
| Solvent (DMF:Water) | 9:1 (v/v) | +15% |
| Catalyst (KCO) | 1.5 equiv | +10% |
| (Adapted from ) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
